
Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide is a chemical compound with the molecular formula C8H17Cl5Na2O2S and a molecular weight of 400.529 g/mol . It is known for its unique structure, which includes multiple chlorine atoms and a sulfide group. This compound is used in various industrial and scientific applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide typically involves the reaction of 1,2,3-trichloropropane with 1,1’-[methylenebis(oxy)]bis[2-chloroethane] in the presence of sodium sulfide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 185-195°C and a flash point greater than 200°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the sulfide group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of chlorinated derivatives .
Scientific Research Applications
Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Disodium 1,2,3-trichloropropane: Similar in structure but lacks the ethoxymethoxy group.
1-chloro-2-(2-chloroethoxymethoxy)ethane: Similar but does not contain the disodium and sulfide groups.
Uniqueness
Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide is unique due to its combination of chlorine atoms, ethoxymethoxy group, and sulfide group. This unique structure imparts distinct chemical properties that are not found in other similar compounds, making it valuable for specific applications .
Properties
CAS No. |
51023-47-3 |
|---|---|
Molecular Formula |
C5H10Cl2Na2O2S |
Molecular Weight |
251.08 g/mol |
IUPAC Name |
disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide |
InChI |
InChI=1S/C5H10Cl2O2.2Na.S/c6-1-3-8-5-9-4-2-7;;;/h1-5H2;;;/q;2*+1;-2 |
InChI Key |
WSDXMLRGDYXBCN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OCOCCCl.[Na+].[Na+].[S-2] |
Related CAS |
51023-47-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


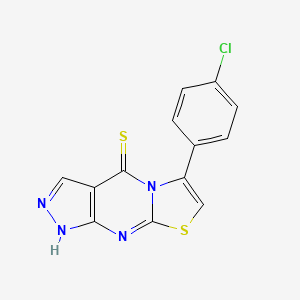



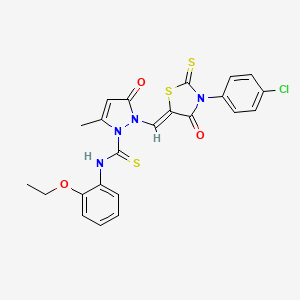
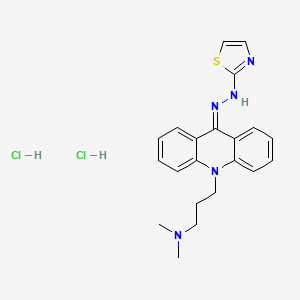
![9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12741579.png)
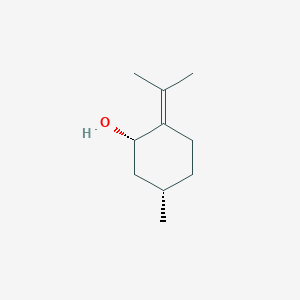

![2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12741617.png)

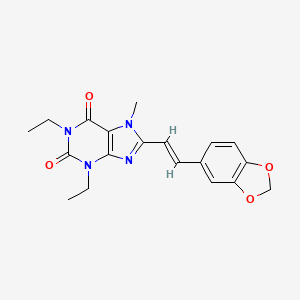

![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)
